Thiethylperazine Thiethylperazine Thiethylperazine is a piperazine phenothiazine derivative and a dopamine antagonist used as antiemetic. Thiethylperazine blocks postsynaptic dopamine 2 (D2) receptors in the medullary chemoreceptor trigger zone (CTZ), thereby decreasing stimulation of the vomiting center in the brain. Peripherally, thiethylperazine blocks the vagus nerve in the gastrointestinal tract. In addition, this agent also shows antagonistic activities mediated through muscarinic receptors, H1-receptors, and alpha(1)-receptors.
Thiethylperazine, also known as torecan or tietilperazina, belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. Thiethylperazine is a drug which is used for the treatment or relief of nausea and vomiting. Thiethylperazine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Thiethylperazine has been detected in multiple biofluids, such as urine and blood. Within the cell, thiethylperazine is primarily located in the membrane (predicted from logP). Thiethylperazine can be biosynthesized from perazine.
Thiethylperazine is a member of the class of phenothiazines that is perazine substituted by a ethylsulfanyl group at position 2. It has a role as a phenothiazine antipsychotic drug, a histamine antagonist, a muscarinic antagonist, a serotonergic antagonist, a dopaminergic antagonist and an antiemetic. It is a member of phenothiazines and a N-methylpiperazine. It derives from a perazine.
Brand Name: Vulcanchem
CAS No.: 1420-55-9
VCID: VC0545195
InChI: InChI=1S/C22H29N3S2/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24/h4-5,7-10,17H,3,6,11-16H2,1-2H3
SMILES: CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C
Molecular Formula: C22H29N3S2
Molecular Weight: 399.6 g/mol

Thiethylperazine

CAS No.: 1420-55-9

Inhibitors

VCID: VC0545195

Molecular Formula: C22H29N3S2

Molecular Weight: 399.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Thiethylperazine - 1420-55-9

CAS No. 1420-55-9
Product Name Thiethylperazine
Molecular Formula C22H29N3S2
Molecular Weight 399.6 g/mol
IUPAC Name 2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Standard InChI InChI=1S/C22H29N3S2/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24/h4-5,7-10,17H,3,6,11-16H2,1-2H3
Standard InChIKey XCTYLCDETUVOIP-UHFFFAOYSA-N
SMILES CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C
Canonical SMILES CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C
Appearance Solid powder
Boiling Point 227 °C at 1.00E-02 mm Hg
227 °C @ 0.01 mm Hg
Colorform Crystals from acetone
Melting Point 62-64 °C
63.0 °C
62-64°C
Physical Description Solid
Description Thiethylperazine is a piperazine phenothiazine derivative and a dopamine antagonist used as antiemetic. Thiethylperazine blocks postsynaptic dopamine 2 (D2) receptors in the medullary chemoreceptor trigger zone (CTZ), thereby decreasing stimulation of the vomiting center in the brain. Peripherally, thiethylperazine blocks the vagus nerve in the gastrointestinal tract. In addition, this agent also shows antagonistic activities mediated through muscarinic receptors, H1-receptors, and alpha(1)-receptors.
Thiethylperazine, also known as torecan or tietilperazina, belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. Thiethylperazine is a drug which is used for the treatment or relief of nausea and vomiting. Thiethylperazine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Thiethylperazine has been detected in multiple biofluids, such as urine and blood. Within the cell, thiethylperazine is primarily located in the membrane (predicted from logP). Thiethylperazine can be biosynthesized from perazine.
Thiethylperazine is a member of the class of phenothiazines that is perazine substituted by a ethylsulfanyl group at position 2. It has a role as a phenothiazine antipsychotic drug, a histamine antagonist, a muscarinic antagonist, a serotonergic antagonist, a dopaminergic antagonist and an antiemetic. It is a member of phenothiazines and a N-methylpiperazine. It derives from a perazine.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 1179-69-7 (maleate (1:2))
52239-63-1 (malate (1:2))
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Norzine
Thiethylperazine
Thiethylperazine Malate
Thiethylperazine Maleate (2:1)
Torecan
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2: Rossetti G, Livio F, Roulet E, Hofer MF. Anaphylactic reaction and unrelated, subsequent, known side effects during therapy with thiethylperazine. Pediatr Allergy Immunol. 2005 Aug;16(5):453-5. PubMed PMID: 16101941.
3: Briani C, Cagnin A, Chierichetti F, Tiberio M, Battistin L, Pizzolato G. Thiethylperazine-induced parkinsonism: in vivo demonstration of dopamine D2 receptors blockade. Eur J Neurol. 2004 Oct;11(10):709-10. PubMed PMID: 15469457.
4: Czeizel AE, Vargha P. Case-control study of teratogenic potential of thiethylperazine, an anti-emetic drug. BJOG. 2003 May;110(5):497-9. PubMed PMID: 12742335.
5: Toll A, Campo-Pisa P, González-Castro J, Campo-Voegeli A, Azón A, Iranzo P, Lecha M, Herrero C. Subacute cutaneous lupus erythematosus associated with cinnarizine and thiethylperazine therapy. Lupus. 1998;7(5):364-6. PubMed PMID: 9696142.
6: Mendenhall A, Hoyt DB. Incompatibility of ketorolac tromethamine with haloperidol lactate and thiethylperazine maleate. Am J Hosp Pharm. 1994 Dec 1;51(23):2964. PubMed PMID: 7879809.
7: Budrewicz S, Ejma M. [Dyskinesis after a single dose of thiethylperazine during the first trimester of pregnancy]. Pol Tyg Lek. 1994 Feb 21-28;49(8-9):205-6. Polish. PubMed PMID: 8084830.
8: Lossos IS, Mevorach D, Oren R. Thiethylperazine treatment of gastroparesis diabeticorum. Ann Pharmacother. 1992 Jul-Aug;26(7-8):1016. PubMed PMID: 1504386.
9: Jiménez-Jiménez FJ, Vazquez A, Garcia-Ruiz P, Garcia-Urra D, De Seijas EV. Chronic hemidystonia following acute dystonic reaction to thiethylperazine. J Neurol Neurosurg Psychiatry. 1991 Jun;54(6):562. PubMed PMID: 1880525; PubMed Central PMCID: PMC488605.
10: Diaz-Rubio E, Martin M, Rosell R, Valerdi JJ, Gonzalez-Larriba JL, Barriga JJ. The antiemetic efficacy of thiethylperazine and methylprednisolone versus thiethylperazine and placebo in breast cancer patients treated with adjuvant chemotherapy (fluorouracil, doxorubicin and cyclophosphamide). A randomized, double-blind, cross-over trial. Acta Oncol. 1991;30(3):339-42. PubMed PMID: 2036244.
11: Brennum J. [Extrapyramidal side effects after long-term treatment with thiethylperazine]. Ugeskr Laeger. 1988 Nov 14;150(46):2827. Danish. PubMed PMID: 3206698.
12: Khanderia U. Recurrent dystonic reactions induced by thiethylperazine. Drug Intell Clin Pharm. 1985 Jul-Aug;19(7-8):550-1. PubMed PMID: 4028959.
13: Sulkava R. Thiethylperazine and tardive dyskinesia. Acta Neurol Scand. 1984 Nov;70(5):369-72. PubMed PMID: 6507047.
14: Corea RT. Dislocation of temporomandibular joints resulting from thiethylperazine maleate therapy. Ceylon Med J. 1984 Jun;29(2):117-8. PubMed PMID: 6529785.
15: Prusiński A, Kozubski W, Szymańska R, Mochecka-Thoelke A. [Neurological side effects after using thiethylperazine]. Pol Tyg Lek. 1983 Sep 26;38(39):1227-8. Polish. PubMed PMID: 6585781.
16: Vlachos P. Dystonic reactions following thiethylperazine in children. Toxicol Lett. 1982 Oct;13(3-4):183-4. PubMed PMID: 7147262.
17: [Tardive dyskinesia - metoclopramide and thiethylperazine]. Lakartidningen. 1981 Aug 5;78(32-33):2751-2. Swedish. PubMed PMID: 7278451.
18: Colls BM, Ferry DG, Gray AJ, Harvey VJ, McQueen EG. The antiemetic activity of tetrahydrocannabinol versus metoclopramide and thiethylperazine in patients undergoing cancer chemotherapy. N Z Med J. 1980 Jun 25;91(662):449-51. PubMed PMID: 6250106.
19: Lacouture PG, Mitchell AA, Lovejoy FH Jr. Thiethylperazine (Torecan)-associated dystonic reactions in children. Pediatrics. 1979 Dec;64(6):954-5. PubMed PMID: 514725.
20: Kief HK. [Dyskinesia tarda caused by long-term administration of thiethylperazine (Torecan) prescribed for "dizziness"]. Ned Tijdschr Geneeskd. 1979 Aug 25;123(34):1460-3. Dutch. PubMed PMID: 481619.
PubChem Compound 5440
Last Modified Nov 11 2021
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